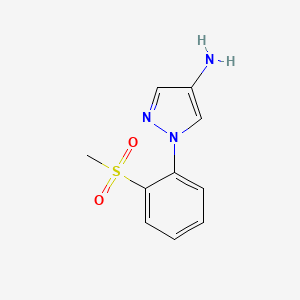
1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Descripción general
Descripción
“1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Molecular Structure Analysis
The molecular structure of “1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
“1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 237.28 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research, particularly in the synthesis of novel compounds with potential biological activities. Below are detailed insights into its applications based on recent scientific studies:
Insecticidal Activity
Novel pyrazole methanesulfonates, designed using a model that included the 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine framework, demonstrated significant insecticidal activity along with low levels of acute mammalian toxicity. These compounds, particularly those with α-branching such as isopropyl and sec-butyl, showed the highest level of activity, although their efficacy in field populations was variable (Finkelstein & Strock, 1997).
Stereospecific Chemical Synthesis
The compound has been used in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions, showcasing its versatility in chemical transformations for the development of optically pure compounds (Uenishi et al., 2004).
Catalysis and Synthesis
It serves as a precursor in catalysis, for instance, in the one-pot tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes, indicating its utility in synthesizing complex organic molecules (Field et al., 2003).
Anti-inflammatory Agents
Derivatives of 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine have been synthesized and evaluated as anti-inflammatory agents, showing significant activity. The exploration of nitric oxide donor derivatives of these compounds further highlights their potential therapeutic applications (Abdellatif et al., 2014).
Labeling and Synthesis for Bioanalytical Standards
The compound has facilitated the synthesis of deuterated analogs for use as bioanalytical standards in clinical trials, demonstrating the importance of precise chemical modifications in pharmaceutical research (Rozze & Fray, 2009).
Sulfonylation Reactions
Research has shown its utility in sulfonylation reactions, aiding in the development of novel methodologies for the synthesis of chemically diverse molecules (Tanabe et al., 1995).
Safety and Hazards
The safety information for “1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2-methylsulfonylphenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUPKJXMQAKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)


![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)
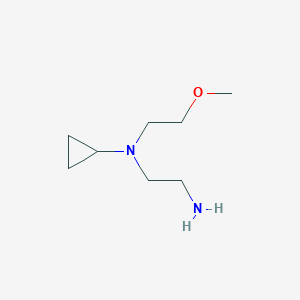
![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
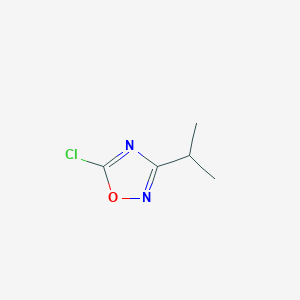
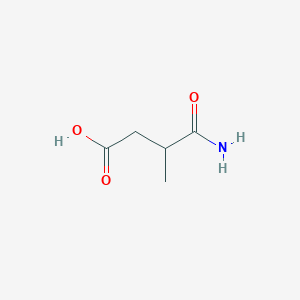


![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)
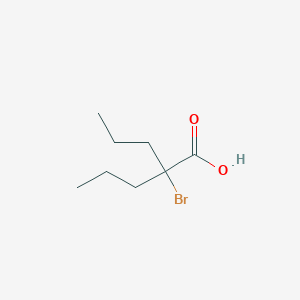
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)